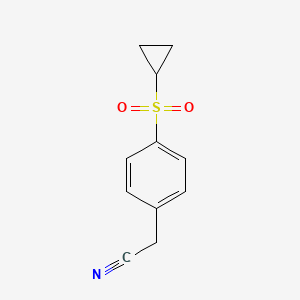
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C16H24O2 It is a derivative of benzene, featuring tert-butoxy, cyclopropoxy, and isopropyl substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation reaction, where benzene is alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy or cyclopropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use, such as its role as an antimicrobial agent or a pharmaceutical compound.
Comparaison Avec Des Composés Similaires
4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene can be compared with other similar compounds, such as:
4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene: Similar structure but with an isopropoxy group instead of an isopropyl group.
4-Tert-butoxy-2-cyclopropoxy-1-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
4-Tert-butoxy-2-cyclopropoxy-1-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)14-9-8-13(18-16(3,4)5)10-15(14)17-12-6-7-12/h8-12H,6-7H2,1-5H3 |
Clé InChI |
SMLJPZJOSWGTNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)OC(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




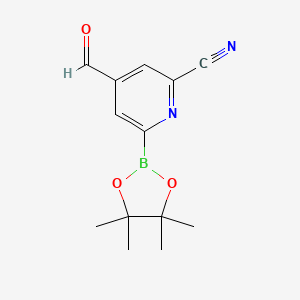
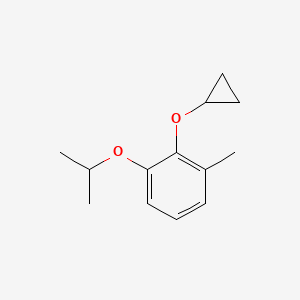
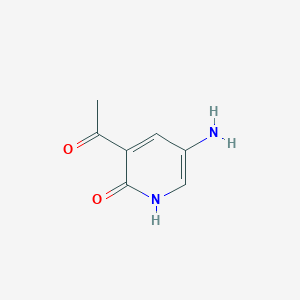
![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
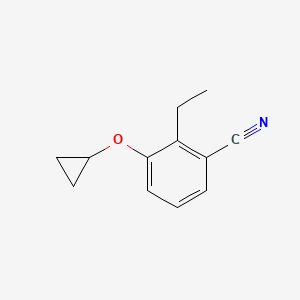


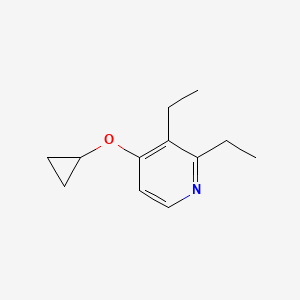


![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
